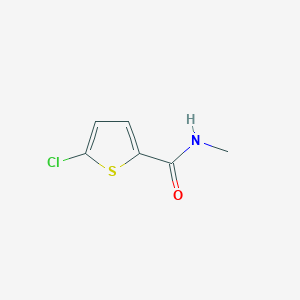

5-chloro-N-methylthiophene-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAGEONOOXRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Biological Activity of Thiophene 2 Carboxamide Compounds

Structure-Activity Relationship (SAR) Studies of 5-chlorothiophene-2-carboxamide (B31849) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 5-chlorothiophene-2-carboxamide derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various therapeutic targets.

A prime example is the development of Factor Xa (FXa) inhibitors. The well-known anticoagulant Rivaroxaban features a complex N-substituent, an oxazolidinone-based moiety, attached to the 5-chlorothiophene-2-carboxamide core. acs.orgnih.gov This specific substitution pattern was the result of extensive optimization, demonstrating that a sophisticated, multi-ring system on the amide nitrogen is crucial for high-affinity binding to the S4 pocket of the FXa enzyme. acs.org

In other studies, SAR exploration has revealed that different N-substituents can direct the molecule's activity towards different targets. For instance, the introduction of amino groups on an N-aryl substituent of thiophene-2-carboxamide derivatives was found to yield more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position. nih.gov The formation of the amide bond, typically by reacting 5-chlorothiophene-2-carboxylic acid with various amines, is a key synthetic step that allows for the exploration of a wide range of N-substituents to fine-tune biological activity. smolecule.com

The data below illustrates how modifications to the N-substituent can influence biological activity, using Factor Xa inhibition as an example.

| N-Substituent Type | Example Compound Fragment | Resulting Biological Activity |

| Complex Heterocycle | {(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl | Potent and selective Factor Xa inhibition (e.g., Rivaroxaban) acs.orgnih.gov |

| Substituted Aryl Group | N-Aryl with amino group | Enhanced antioxidant and antibacterial properties nih.gov |

| Benzenesulfonylamino-based | [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl] | Potent dual inhibition of Factor Xa and Thrombin acs.orgacs.org |

The presence and position of halogen atoms on the thiophene (B33073) ring are critical determinants of pharmacological potency. The chlorine atom at the 5-position of the thiophene ring plays a crucial role in the activity of many derivatives.

In the context of Factor Xa inhibitors, the 5-chlorothiophene moiety is a key P1 fragment that interacts with the S1 binding pocket of the enzyme. acs.orgnih.gov The chlorine atom enhances the binding affinity, allowing the neutral chlorothiophene group to effectively occupy the hydrophobic S1 pocket. acs.orgnih.gov This interaction is considered a key factor for achieving both high potency and good oral bioavailability. acs.orgnih.gov Docking studies have confirmed a key "Cl-π" interaction within the S1 pocket, underscoring the importance of this specific halogenation. nih.gov The introduction of a 2-chlorothienyl group has been shown to significantly improve anti-Xa activity. acs.org

The beneficial effect of the 5-chloro substituent is not limited to FXa inhibition. In studies targeting D-amino acid oxidase (DAO), 5-substituted thiophene-2-carboxylic acids demonstrated potent inhibition. Specifically, analogs with small substituents like 5-fluoro, 5-chloro, and 5-bromo showed a substantial improvement in inhibitory potency compared to the unsubstituted parent compound. nih.gov

| Compound Scaffold | Target Enzyme | Role of 5-Chloro Group | Reference |

| Thiophene-2-carboxamide | Factor Xa | Enhances binding to S1 pocket, key for high potency | acs.orgnih.gov |

| Thiophene-2-carboxylic acid | D-amino acid oxidase (DAO) | Substantially improves inhibitory potency over parent compound | nih.gov |

| Thiophene derivative | Phospholipase A2 (PLA2) | Presence of chlorine is fundamental for significant inhibition | nih.gov |

The three-dimensional shape, or conformation, that a molecule adopts when it binds to its biological target is known as its bioactive conformation. irbbarcelona.org Identifying this conformation is crucial for understanding the mechanism of action and for designing more potent drugs.

For 5-chlorothiophene-2-carboxamide derivatives, X-ray crystallography has been invaluable in determining the bioactive conformation. The crystal structure of Rivaroxaban in complex with human Factor Xa revealed the precise binding mode. acs.orgnih.gov This analysis showed how the 5-chlorothiophene ring fits perfectly into the S1 pocket while the oxazolidinone moiety occupies the S4 pocket. This structure clarified the stringent conformational requirements for high-affinity binding and provided a rational basis for the observed SAR. acs.org The specific orientation of the chlorothiophene group, stabilized by interactions within the S1 subsite, is a hallmark of its bioactive conformation as an FXa inhibitor. nih.govnih.gov

Targeted Biological Pathways and Proposed Mechanisms of Action

Derivatives of 5-chlorothiophene-2-carboxamide have been shown to modulate specific biological pathways, primarily through the inhibition of key enzymes. This targeted approach has led to their development as therapeutic agents for various conditions.

Coagulation Factor Xa is a serine protease that plays a pivotal role at the intersection of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov Its primary function is to convert prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin (B1330869) clot. drugs.com Inhibiting FXa is a highly effective antithrombotic strategy, as it blocks the amplification of thrombin generation. nih.gov

Several potent and selective oral FXa inhibitors are based on the 5-chlorothiophene-2-carboxamide scaffold. acs.orgnih.gov Rivaroxaban (BAY 59-7939) is a direct FXa inhibitor that emerged from lead optimization of oxazolidinone derivatives. acs.org Its mechanism of action involves the selective and reversible blocking of the FXa active site, which disrupts the coagulation cascade and prevents thrombus formation. smolecule.comdrugs.com The 5-chlorothiophene-2-carboxamide core serves as an essential structural element for achieving this potent and selective inhibition. acs.orgacs.org

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative degradation of D-amino acids. nih.govwikipedia.org A key substrate for DAO in the brain is D-serine, which is a co-agonist of the N-methyl D-aspartate (NMDA) receptor. nih.gov By breaking down D-serine, DAO can modulate NMDA receptor function. Increased DAO activity has been linked to decreased D-serine levels and NMDA receptor hypofunction, which is implicated in the pathophysiology of schizophrenia. nih.govchemrxiv.org

Therefore, inhibiting DAO is a promising therapeutic strategy for treating schizophrenia and other conditions associated with NMDA receptor dysfunction. researchgate.net Structure-activity relationship studies have identified thiophene-2-carboxylic acids as a new class of DAO inhibitors. nih.gov Within this class, 5-chlorothiophene-2-carboxylic acid was found to be a potent inhibitor, demonstrating substantially improved activity over the unsubstituted analog. nih.gov Crystal structures of human DAO in complex with this inhibitor revealed that the thiophene ring stacks tightly with a key tyrosine residue (Tyr224) in the active site, explaining its potent inhibitory effect. nih.gov

Inhibition of Focal Adhesion Kinase (FAK) in Related Derivatives

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, and metastasis. bohrium.commdpi.com This makes it a promising target for anticancer therapeutics. bohrium.comeurekaselect.com Research has led to the development of several small molecule FAK inhibitors, with a number of derivatives built upon thiophene-containing scaffolds demonstrating notable efficacy.

Thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to thiophene-carboxamides, have been designed and synthesized as potent FAK inhibitors. bohrium.comnih.gov These compounds were developed to mimic the active conformation of classic FAK inhibitors. nih.gov In one study, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were evaluated, with the optimized compound, 26f , showing a potent FAK inhibitory concentration (IC50) of 28.2 nM. bohrium.com This compound also displayed strong antiproliferative activity against several cancer cell lines, including U-87MG (glioblastoma), A-549 (lung cancer), and MDA-MB-231 (breast cancer), with IC50 values of 0.16, 0.27, and 0.19 μM, respectively. bohrium.com Further investigation showed that compound 26f could suppress the migration of MDA-MB-231 cells and induce apoptosis. bohrium.com

Another study identified a thieno[3,2-d]pyrimidine derivative, compound 26 , as a dual inhibitor of both FAK and FMS-like tyrosine kinase 3 (FLT3). nih.gov This compound demonstrated significant tumor burden reduction in a xenograft mouse model using MDA-MB-231 cells and also prevented the metastasis of orthotopic tumors to lymph nodes. nih.gov

| Compound | Target | IC50 (Enzymatic Assay) | Antiproliferative IC50 | Cell Line |

| 26f | FAK | 28.2 nM | 0.19 μM | MDA-MB-231 |

| 26f | FAK | 28.2 nM | 0.16 μM | U-87MG |

| 26f | FAK | 28.2 nM | 0.27 μM | A-549 |

| Compound 26 | FAK, FLT3 | Not Specified | Not Specified | MDA-MB-231 |

Exploration of Other Enzyme and Receptor Interactions

Beyond FAK, thiophene-2-carboxamide derivatives have been investigated for their interactions with a variety of other enzymes and receptors, highlighting the versatility of this chemical scaffold.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT: Certain fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, two key kinases in cancer cell signaling pathways. In one study, compound 4c , a thieno[3,2-b]pyrrole derivative, inhibited VEGFR-2 with an IC50 of 0.075 μM and AKT with an IC50 of 4.60 μM. Another compound, 3b (a thienopyrimidine), showed IC50 values of 0.126 μM and 6.96 μM against VEGFR-2 and AKT, respectively. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is recognized as an oncogene, particularly in breast cancer, making it a viable target for anticancer drugs. A series of thiophene-2-carboxamide derivatives were designed and evaluated as PTP1B inhibitors. Molecular docking studies confirmed that these compounds exhibit key interactions within the PTP1B active site. researchgate.net

Tubulin Polymerization: Some ortho-amino thiophene carboxamides have been screened as inhibitors of tubulin polymerization, a mechanism central to the action of many mitotic inhibitor drugs. The most active derivatives, compounds 5 and 21 , demonstrated potent cytotoxicity against HepG-2 (hepatocellular carcinoma) cells and were found to inhibit β-tubulin polymerization by 73% and 86%, respectively, at their IC50 concentrations.

Factor Xa (FXa): A significant area of research has been the development of thiophene-2-carboxamide derivatives as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. This interaction is discussed in more detail in the anticoagulant section.

Diverse Pharmacological Applications and Research Areas

Anticoagulant Research and Development

One of the most successful applications of the thiophene-2-carboxamide scaffold is in the development of anticoagulants. The coagulation enzyme Factor Xa (FXa) is a primary target for modern antithrombotic therapies. A leading example is Rivaroxaban (BAY 59-7939), a potent, orally available, and direct FXa inhibitor. Its chemical structure is 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.

The development of Rivaroxaban involved extensive lead optimization of oxazolidinone derivatives, which were identified as a new class of potent FXa inhibitors. The combination of a 5-chlorothiophene-2-carboxamide moiety with the oxazolidinone core resulted in subnanomolar in vitro potency. X-ray crystallography revealed that the neutral chlorothiophene ligand interacts with the S1 subsite of the FXa enzyme, a key factor for achieving both high potency and good oral bioavailability. This research culminated in a compound that is now clinically used for the prevention and treatment of thromboembolic diseases.

Antimicrobial Investigations (Antibacterial and Antifungal Properties)

Thiophene-2-carboxamide derivatives have been widely investigated for their potential as antimicrobial agents. The thiophene ring is considered a privileged pharmacophore in medicinal chemistry due to its favorable interactions with enzymes and receptors in microorganisms.

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-amino thiophene-2-carboxamide derivatives showed significant antibacterial activity. Compound 7b , which contains a methoxy (B1213986) group, exhibited excellent activity against Pseudomonas aeruginosa (86.9% inhibition), Staphylococcus aureus (83.3% inhibition), and Bacillus subtilis (82.6% inhibition). In general, 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl derivatives.

Other research has focused on thiophene derivatives with activity against drug-resistant bacteria. Thiophene compounds have shown promise against colistin-resistant Acinetobacter baumannii and Escherichia coli. Time-kill curve assays demonstrated that certain thiophene derivatives had bactericidal effects, which were linked to increased membrane permeabilization.

Furthermore, some thioureides of 2-thiophene carboxylic acid have shown activity against both bacterial and fungal strains, including those embedded in biofilms. Compounds bearing fluorine atoms on an associated phenyl ring demonstrated notable antibacterial effects, while those with three fluorine atoms showed the most intensive antifungal activity.

| Compound Class/Derivative | Target Organism | Activity/Inhibition (%) |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | 86.9% |

| Amino thiophene-2-carboxamide 7b | S. aureus | 83.3% |

| Amino thiophene-2-carboxamide 7b | B. subtilis | 82.6% |

| Hydroxy thiophene-2-carboxamide 3b | B. subtilis | 78.3% |

| Hydroxy thiophene-2-carboxamide 3b | P. aeruginosa | 78.3% |

Assessment of Antioxidant Properties

The antioxidant potential of thiophene-2-carboxamide derivatives has also been a subject of scientific inquiry. Antioxidants are crucial for combating oxidative stress by neutralizing free radicals in the body.

In a study evaluating various substituted thiophene-2-carboxamide derivatives, the antioxidant properties were assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity. Specifically, compound 7a showed a significant inhibition of 62.0%, which was comparable to the standard antioxidant, ascorbic acid (88.44%). The 3-hydroxy derivatives displayed moderate activity (inhibition from 28.4% to 54.9%), while the 3-methyl derivatives showed the lowest antioxidant potential (12.0% to 22.9%). The superior activity of the amino derivatives was attributed to the presence of the amino group and the absence of an azo moiety in their structure.

| Compound Class | Antioxidant Activity (% Inhibition) |

| 3-Amino thiophene-2-carboxamides (7a-c) | 46.9% - 62.0% |

| 3-Hydroxy thiophene-2-carboxamides (3a-c) | 28.4% - 54.9% |

| 3-Methyl thiophene-2-carboxamides (5a-c) | 12.0% - 22.9% |

| Ascorbic Acid (Standard) | 88.44% |

Studies on Anti-inflammatory Effects

Thiophene-based compounds, including thiophene-2-carboxamides, are known for their anti-inflammatory properties. These derivatives have been explored for their ability to modulate inflammatory pathways and inhibit key inflammatory enzymes.

Research has shown that thiophene derivatives can negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain methoxy-substituted thiophene derivatives were found to inhibit the activation of ERK, p38, and NF-ĸB signaling pathways following inflammation induced by lipopolysaccharide (LPS). In other in vitro studies using human red blood cells, specific thiophene derivatives were able to inhibit the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10.

Computational studies, such as molecular docking, have suggested that thiophene-based compounds can act as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. This dual inhibition is a desirable characteristic for developing new anti-inflammatory drugs with potentially improved efficacy and side-effect profiles. The presence of carboxylic acid, amide, and methoxy groups on the thiophene scaffold has been highlighted as important for recognition by these biological targets.

Research into Anticancer and Cytotoxic Activities

No studies were found that specifically investigated the anticancer or cytotoxic properties of 5-chloro-N-methylthiophene-2-carboxamide. While the broader class of thiophene-2-carboxamide compounds has been a subject of interest in cancer research, with various derivatives being synthesized and evaluated, specific data for the 5-chloro-N-methyl derivative is not available in published literature. Consequently, no data tables on its efficacy against cancer cell lines or its cytotoxic concentrations can be provided.

Evaluation of Impact on Bacterial Virulence Factors and Resistance

Similarly, there is a lack of research on the effects of this compound on bacterial virulence factors or its potential role in overcoming antibiotic resistance. The scientific community has not published any findings on the activity of this specific compound against bacterial pathogens or its mechanism of action in a bacteriological context.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-chloro-N-methylthiophene-2-carboxamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the protons on the thiophene (B33073) ring are expected to appear as multiplets in the aromatic region, typically between δ 7.2 and 7.5 ppm. The three protons of the N-methyl group would present as a distinct singlet at approximately δ 3.0–3.2 ppm. A broad, exchangeable signal corresponding to the amide proton (NH) is anticipated further downfield, generally in the range of δ 8.5–9.0 ppm.

¹³C NMR spectroscopy provides complementary information, identifying the carbon skeleton. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, around δ 165–168 ppm. The carbon atoms of the thiophene ring resonate between δ 125 and 140 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Thiophene Protons (Ar-H) | 7.2–7.5 (multiplet) |

| ¹H | N-Methyl (N-CH₃) | 3.0–3.2 (singlet) |

| ¹H | Amide Proton (N-H) | 8.5–9.0 (broad) |

| ¹³C | Carbonyl (C=O) | 165–168 |

| ¹³C | Thiophene Carbons (Ar-C) | 125–140 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and providing insights into its structure through fragmentation analysis. The compound has a molecular formula of C₆H₆ClNOS and a molecular weight of approximately 175.63 g/mol . chemsrc.com In MS analysis, the molecular ion peak (M⁺) would be observed, and due to the presence of chlorine, a characteristic isotopic pattern (M+2) at an approximate 3:1 ratio would be evident, confirming the presence of a single chlorine atom.

Fragmentation of the parent molecule under MS conditions can provide structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements if an appropriate gamma-hydrogen is present. miamioh.edu For aryl amides, cleavage of the amide bond can also occur. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition of this compound. mdpi.com The calculated exact mass for the protonated molecule ([M+H]⁺) is 188.9974, corresponding to the formula C₇H₇ClNOS. This high level of mass accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1650–1680 cm⁻¹. The spectrum would also show a characteristic band for the thiophene C-Cl bond between 550 and 600 cm⁻¹. Other bands corresponding to C-H, N-H, and C-N bonds would also be present, collectively providing a unique fingerprint for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (C=O) | Stretch | 1650–1680 |

| Thiophene (C-Cl) | Stretch | 550–600 |

X-ray Crystallography for Determination of Solid-State Structure and Ligand-Target Binding Modes

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form. While this technique is powerful, specific crystallographic data for this compound is not publicly available in the referenced search results. When applied to co-crystals of a ligand and its biological target, this technique can also elucidate specific binding modes and interactions crucial for drug design.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for assessing the purity and quantifying this compound. glppharmastandards.combldpharm.com Reversed-phase HPLC, typically utilizing a C18 column, is often employed. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is used to elute the compound. nih.gov Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate purity assessment and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the identification and quantification of this compound, particularly in the context of pharmaceutical analysis where it may be present as a process-related impurity or starting material. The high sensitivity and selectivity of LC-MS make it ideal for detecting trace levels of this compound in complex matrices, such as in the manufacturing of active pharmaceutical ingredients like Rivaroxaban.

In a typical LC-MS/MS method developed for the determination of potential genotoxic impurities in Rivaroxaban, a Hypersil BDS C8 column (100 mm × 4.6 mm, 5.0 μm) is employed. ejbps.com The separation is achieved using an isocratic mobile phase consisting of ammonium formate (0.639 g/L) as the aqueous phase (A) and methanol as the organic phase (B). ejbps.com A mixture of water and acetonitrile (20:80 v/v) is often utilized as a diluent. ejbps.com This methodology demonstrates the capability to quantify impurities at very low levels, which is critical for ensuring the safety and quality of the final drug product. ejbps.com The short run time of approximately 12 minutes allows for efficient analysis. ejbps.com

The application of LC-MS extends to stability-indicating methods, where it is used to identify degradation products. In forced degradation studies of Rivaroxaban, LC-MS/MS is instrumental in characterizing the impurities that are formed under various stress conditions such as hydrolysis, acid, base, thermal, and photolytic stress. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for the Analysis of this compound as an Impurity

| Parameter | Condition |

| Column | Hypersil BDS C8, 100 mm × 4.6 mm, 5.0 μm |

| Mobile Phase A | Ammonium formate (0.639 g/L) |

| Mobile Phase B | Methanol |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Diluent | Water:Acetonitrile (20:80 v/v) |

| Run Time | 12 minutes |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound, primarily through enhanced resolution, speed, and sensitivity. These improvements are largely due to the use of columns with smaller particle sizes (typically sub-2 µm).

In the context of analyzing Rivaroxaban and its related substances, including this compound, UPLC methods have been developed to achieve rapid and efficient separations. For instance, a UPLC-MS/MS method for the quantification of Rivaroxaban in human plasma and urine utilizes an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm). bohrium.com The gradient elution involves a mobile phase of 10 mmol/L ammonium acetate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. bohrium.com This method boasts a short run time of 3 minutes, highlighting the high-throughput capabilities of UPLC. bohrium.com

The enhanced resolving power of UPLC is particularly beneficial for separating structurally similar impurities from the main active pharmaceutical ingredient and from each other. This is crucial for accurate quantification and for ensuring the purity of the drug substance.

Table 2: Example of UPLC Method Parameters Relevant for the Separation of Thiophene Derivatives

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 μm |

| Mobile Phase A | 10 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Run Time | 3 minutes |

Computational Chemistry and in Silico Research on Thiophene 2 Carboxamides

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational strategy used to identify novel ligands by defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model serves as a 3D query to search large databases of chemical compounds, a process known as virtual screening, to find new molecules that possess the required features and are therefore likely to be active.

For the thiophene-2-carboxamide class, pharmacophore models have been instrumental in designing new therapeutic agents. For example, in the development of anti-inflammatory agents, a three-point pharmacophore has been established from QSAR studies of thiophene (B33073) analogs. nih.govresearchgate.net Similarly, in the design of anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), pharmacophoric similarities have been drawn between the tail parts of thiophene carboxamide structures and known ligands that bind to VEGFR and colchicine (B1669291) binding sites. nih.gov These models often highlight the importance of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition at the receptor's active site.

Virtual screening campaigns based on such pharmacophore models have successfully identified novel thiophene-2-carboxamide derivatives with desired biological activities. By filtering vast chemical libraries, researchers can prioritize a smaller, more manageable number of candidates for synthesis and biological testing, significantly accelerating the drug discovery process.

| Biological Target/Activity | Essential Pharmacophoric Feature | Description | Example Moiety |

|---|---|---|---|

| Anti-inflammatory | Hydrogen Bond Donor/Acceptor | Crucial for interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov | Carboxamide group (-CONH-) |

| Anticancer (VEGFR-2 Inhibition) | Aromatic/Hydrophobic Group | Facilitates binding within hydrophobic pockets of the kinase domain. | Substituted phenyl ring |

| Anticancer (Tubulin Polymerization Inhibition) | Hydrogen Bond Donor | Mimics interactions of known inhibitors like colchicine. mdpi.comresearchgate.net | Amino-acetamide group nih.gov |

| Anticancer (PTP1B Inhibition) | Aromatic Ring System | Engages in π-π stacking interactions within the active site. researchgate.net | Thiophene ring, aryl substituents mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties (descriptors) affect potency, QSAR models can predict the activity of newly designed, unsynthesized molecules, thereby guiding the optimization of lead compounds.

Numerous QSAR studies have been performed on thiophene-2-carboxamide derivatives to elucidate the structural requirements for various biological activities. These models often employ a range of molecular descriptors, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which describe a molecule's electronic properties and reactivity. nih.govresearchgate.net

Topological Descriptors: Which quantify aspects of molecular structure like size, shape, and branching.

Spatial Descriptors: Which relate to the three-dimensional arrangement of atoms.

For instance, 2D-QSAR studies on substituted thiophene carboxamide derivatives designed as anti-tubercular agents revealed that topological and electronic parameters significantly influence the activity. jetir.org The results highlighted the importance of specific electrotopological state indices (SsNH2E-index, SdOE-index) in determining the binding affinity for the target receptors. jetir.org In another study on thiophene analogs with anti-inflammatory activity, QSAR models demonstrated the dominant role of electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating biological response. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D fields surrounding the molecules. A 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust models with high predictive capabilities, offering insights into the steric and electrostatic field requirements for potent inhibition. nih.govpreprints.org These models are invaluable for rationalizing structure-activity relationships and designing new compounds with enhanced efficacy.

| Activity/Target | Model Type | Key Descriptors | Statistical Significance |

|---|---|---|---|

| Anti-tubercular | 2D-QSAR | SsNH2E-index, SdOE-index, T_T_N_6 | High predictive r² and low standard error reported. jetir.org |

| Anti-inflammatory | 2D-QSAR | Energy of LUMO (ELUMO), Dipole Moment | Statistically significant Hansch-type equations were generated and cross-validated. nih.govresearchgate.net |

| LSD1 Inhibition | 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | q² = 0.783, r² = 0.944, r²pred = 0.851 nih.govpreprints.org |

| LSD1 Inhibition | 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | q² = 0.728, r² = 0.982, r²pred = 0.814 nih.govpreprints.org |

| SARS-CoV-2 PLpro Inhibition | 2D-QSAR | Physicochemical and Free-Wilson Descriptors | r² = 0.833, q² = 0.770, r²test = 0.721 mdpi.com |

Solid State Chemistry and Advanced Material Science Aspects for Relevant Derivatives

Characterization and Study of Polymorphism and Amorphous Forms in Thiophene-2-Carboxamide Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for thiophene-2-carboxamide derivatives. These different solid forms, or polymorphs, can exhibit distinct physical and chemical properties.

Research into the solid-state behavior of thiophene (B33073) derivatives has revealed the existence of polymorphism. For instance, studies on benzothiophene (B83047) derivatives have shown temperature-induced polymorphic transitions. rsc.org Thin films of 2,7-bis(octyloxy) rsc.orgbenzothieno[3,2-b]-benzothiophene (C8O-BTBT-OC8) demonstrate a substrate-induced phase at room temperature, which transitions to a high-temperature phase when annealed at 90°C or higher. rsc.org This transition is reversible upon cooling, although the molecular arrangement at the substrate interface can be influenced by the thermal history, potentially stabilizing the high-temperature phase even at room temperature. rsc.org

The characterization of these different forms relies on a variety of analytical techniques. Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM) are powerful tools for studying the morphology and structure of thin films of these materials. rsc.org Hirshfeld surface analysis and two-dimensional fingerprint plots are computational methods used to investigate intermolecular interactions within the crystal lattice, providing insights into the packing of molecules. researchgate.net For thiophene-2-carboxamide, Hirshfeld surface analysis has been used to quantify the contributions of different types of intermolecular contacts to the crystal packing, with H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions being the most significant. researchgate.net

Beyond crystalline polymorphs, thiophene-2-carboxamide derivatives can also exist in an amorphous form, which lacks a long-range ordered crystal structure. The amorphous state typically has different properties compared to its crystalline counterparts.

Table 1: Characterization Techniques for Solid Forms of Thiophene Derivatives

| Technique | Information Provided | Reference |

| Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystal structure and molecular packing in thin films | rsc.org |

| Atomic Force Microscopy (AFM) | Surface morphology and topography of thin films | rsc.org |

| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in a crystal | researchgate.net |

| Two-Dimensional Fingerprint Plots | Visualization of intermolecular contacts | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting, crystallization, polymorphic transitions) | mdpi.com |

Principles of Crystal Engineering and Control of Crystal Habit

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For thiophene-2-carboxamide derivatives, the principles of crystal engineering are applied to control the crystallization process and obtain specific polymorphs or crystal habits.

By manipulating these intermolecular forces, it is possible to influence the resulting crystal form. Factors that can be controlled during crystallization to direct the formation of a desired polymorph include:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which polymorph nucleates and grows.

Temperature: As seen with the benzothiophene derivative C8O-BTBT-OC8, temperature can induce polymorphic transitions. rsc.org

Supersaturation: The rate of crystallization, controlled by the level of supersaturation, can affect the resulting crystal form.

The control of crystal habit, or the external morphology of a crystal, is another important aspect of crystal engineering. The habit is determined by the relative growth rates of different crystal faces, which in turn are influenced by the interactions between the crystal surface and the surrounding medium (e.g., solvent, impurities).

Table 2: Key Intermolecular Interactions in Thiophene-2-Carboxamide Derivatives

| Interaction Type | Description | Significance in Crystal Engineering | Reference |

| Hydrogen Bonding (N-H···O, C-H···O) | Strong, directional interactions involving a hydrogen atom and an electronegative atom. | Primary tool for designing specific supramolecular synthons and controlling crystal packing. | researchgate.netstrath.ac.uk |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of molecules with aromatic moieties, affecting electronic properties. | nih.gov |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Contribute to the overall stability of the crystal lattice. | researchgate.net |

Implications of Solid Forms on Chemical Stability and Performance

Chemical Stability: The arrangement of molecules in the crystal lattice can affect their reactivity. A more densely packed and thermodynamically stable polymorph will generally exhibit lower reactivity and greater chemical stability. The relative stability of polymorphs can be investigated through computational methods, such as density-functional theory calculations, as has been done for α-sexithiophene crystals. rsc.org

Performance: In the context of materials science, the solid form of a thiophene derivative can directly impact its performance. For organic semiconductors, the molecular packing within the crystal lattice influences charge carrier mobility. rsc.org Identifying and controlling the different polymorphs in thin films is therefore a key factor for optimizing the performance of electronic devices. rsc.org

The phenomenon of polymorphism is a critical consideration in the development of poorly soluble compounds, as different crystalline forms can have different dissolution rates. nih.gov This can, in turn, affect the performance of the material in various applications. High-throughput screening methods are increasingly being used to identify and characterize all potential polymorphs of a compound early in the development process to avoid unforeseen issues related to solid-form changes. nih.gov

Table 3: Impact of Polymorphism on Properties of Thiophene Derivatives

| Property | Influence of Polymorphism | Consequence | Reference |

| Chemical Stability | Different crystal packing can lead to variations in reactivity and degradation pathways. | A more stable polymorph is generally preferred for long-term storage and use. | rsc.orgnih.gov |

| Charge Carrier Mobility | The arrangement and overlap of π-conjugated systems in different polymorphs affect charge transport. | Critical for the performance of organic electronic devices. | rsc.org |

| Dissolution Rate | Different lattice energies and surface properties of polymorphs result in varying dissolution rates. | Can influence the performance in applications where dissolution is a key step. | nih.gov |

Patent Landscape and Strategic Commercial Research Insights

Analysis of Patent Applications and Granted Patents Involving 5-chloro-N-methylthiophene-2-carboxamide and its Scaffolds

The patent landscape for thiophene-2-carboxamides is dominated by their application in treating a wide array of diseases, reflecting the scaffold's ability to interact with diverse biological targets. A significant portion of the intellectual property is concentrated around a few key therapeutic areas, most notably anticoagulation and oncology.

A prime example is the blockbuster anticoagulant Rivaroxaban, chemically known as 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. google.com This compound, which incorporates the 5-chlorothiophene-2-carboxamide (B31849) core, acts as a direct inhibitor of clotting factor Xa. google.comgoogleapis.com Patents related to Rivaroxaban cover not only the active pharmaceutical ingredient itself but also its polymorphous forms, methods of production, and its use in the prophylaxis and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. google.comgoogle.com The extensive patent portfolio for Rivaroxaban, with assignees like Bayer, highlights the commercial value of this specific scaffold derivative. googleapis.com

Beyond anticoagulation, the thiophene-2-carboxamide scaffold has been extensively explored for its anticancer properties. mdpi.com Research has shown that derivatives of this scaffold can exhibit potent cytotoxic effects against various cancer cell lines, including breast, liver, and leukemia cell lines. mdpi.comnih.gov Patents in this domain often claim novel substituted thiophene-2-carboxamides and their use as inhibitors of key cancer-related proteins like kinases. mdpi.com The versatility of the thiophene (B33073) ring allows for functionalization that can enhance potency and selectivity, making it a continuously attractive target for new oncology drug development. mdpi.comnih.gov

The following table summarizes a selection of patents and patent applications, illustrating the breadth of research and commercial interest in this chemical class.

| Patent/Application Number | Title/Focus | Therapeutic Area | Key Features |

| US8188270B2 | Polymorphous form of 5-chloro-N-({(5S)-2-oxo-3[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)-2-thiophene carboxamide | Anticoagulation, Cardiovascular Disorders | Claims a specific crystalline form of Rivaroxaban, highlighting the importance of solid-state chemistry in patent protection. google.com |

| US8106192B2 | Method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide | Pharmaceutical Manufacturing | Covers a specific synthetic process for Rivaroxaban, crucial for commercial-scale production and protecting manufacturing methods. google.com |

| IE61461B1 | Thiophene-2-carboxamide derivatives and their pharmaceutical use | Central Nervous System Disorders | Describes derivatives with potential applications in treating neurological or psychiatric conditions. google.com |

| EP2578579A1 | Benzothiophene (B83047) carboxamide compounds, composition and applications thereof | Anti-inflammatory, Anti-malarial | Focuses on a fused-ring analogue (benzothiophene) as COX-2 and PfENR inhibitors. google.com |

In addition to these major areas, patent filings describe thiophene-2-carboxamide derivatives as potential antibacterial and anti-inflammatory agents, demonstrating the scaffold's broad utility in medicinal chemistry. researchgate.netnih.gov

Freedom to Operate Analyses in the Thiophene-2-carboxamide Research Domain

A Freedom to Operate (FTO) analysis is a critical due diligence step for any entity looking to enter the thiophene-2-carboxamide research space. techlaw.attorney It aims to determine whether a proposed product, process, or service can be commercially developed and marketed without infringing on the valid intellectual property rights of others. scienceopen.comwipo.int An FTO analysis is not a one-time event but an ongoing process that should be revisited at key stages of research and development. drugpatentwatch.com

Conducting an FTO analysis in this domain requires a multi-faceted approach:

Core Scaffold Search : The first step involves a comprehensive search for patents that claim the core thiophene-2-carboxamide structure itself. While the basic scaffold is likely in the public domain, specific substitution patterns or core modifications may be protected.

Derivative and Analogue Search : A thorough search must be conducted for patents claiming specific derivatives, such as those with particular substituents at the 5-position (e.g., chloro) or on the amide nitrogen. This search would need to encompass not just exact structures but also Markush structures, which are common in chemical patents and claim a whole class of related compounds.

Synthetic Method Search : Intellectual property can also reside in the methods used to synthesize these compounds. An FTO analysis must therefore include searches for patents on specific chemical reactions, catalysts, or purification processes used to produce this compound or related molecules. google.com

Therapeutic Use Search (Method of Treatment Patents) : Patents may claim the use of a known compound for a new medical purpose. Therefore, it is crucial to search for patents claiming the use of thiophene-2-carboxamides for the specific disease or condition being targeted. For example, while a compound might be off-patent, its use to treat a particular cancer could be protected by a valid method-of-treatment patent. google.com

Jurisdictional Analysis : Patent rights are territorial. wipo.int An FTO analysis must be specific to the countries where the product will be developed, manufactured, and sold. A patent granted in the United States does not confer rights in the European Union, and vice versa.

The complexity of the patent landscape for thiophene-2-carboxamides, with numerous patents covering specific compounds (like Rivaroxaban), manufacturing processes, and therapeutic uses, makes a thorough FTO analysis essential. google.comgoogle.comgoogleapis.com The discovery of a blocking patent could necessitate licensing negotiations, a redesign of the molecule to "invent around" the existing patent, or a shift in research strategy. techlaw.attorneydrugpatentwatch.com

Exploration of Research and Development Pipelines Featuring Analogous Compounds

The commercial success and therapeutic potential of the thiophene-2-carboxamide scaffold have spurred significant research and development into structurally analogous compounds. This exploration aims to identify new chemical entities with improved efficacy, better safety profiles, or novel mechanisms of action.

One major area of research is in oncology. Scientists are actively synthesizing and evaluating novel thiophene analogues as potential anticancer agents. uea.ac.uknih.gov For instance, recent studies have focused on creating derivatives that induce apoptosis and disrupt redox homeostasis in cancer cells. mdpi.com Research published in mid-2025 detailed the synthesis of four new compounds based on the thiophene carboxamide scaffold, with two showing significant cytotoxic effects against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.comnih.gov This research highlights a strategy of modifying substituents on the thiophene ring and the carboxamide nitrogen to optimize anticancer activity. nih.gov

Another active R&D pipeline involves developing thiophene-based compounds for infectious diseases. Researchers have designed and synthesized novel amino acid-substituted thiophene[3,2-d]pyrimidine derivatives as potent inhibitors of the HIV-1 non-nucleoside reverse transcriptase. mdpi.com This work illustrates a strategy of fusing the core thiophene ring with other heterocyclic systems (a pyrimidine (B1678525) ring, in this case) to create more complex scaffolds that can fit into specific enzyme active sites. mdpi.com Similarly, other research focuses on developing thiophene-2-carboxamide derivatives as antibacterial agents, targeting pathogens like Staphylococcus aureus and Escherichia coli. nih.gov

The following table provides an overview of representative R&D efforts involving compounds analogous to this compound.

| Analogous Compound Class | Structural Modification | Therapeutic Target/Area | Research Findings/Potential |

| Substituted Thiophene-2-Carboxamides | Varied aryl and alkyl groups on the thiophene ring and amide nitrogen | Oncology (e.g., Melanoma, Colon Cancer) | Certain derivatives show high selectivity and cytotoxicity against cancer cells by inducing apoptosis and mitochondrial depolarization. mdpi.comnih.gov |

| Thiophene[3,2-d]pyrimidines | Fusion of a pyrimidine ring to the thiophene core | Antiviral (HIV-1) | Compounds designed to target the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase, showing potent activity against resistant strains. mdpi.com |

| Amino-Thiophene Derivatives | Introduction of amino groups and other functionalities | Oncology | A 2024 study reported an amino-thiophene derivative with significant growth inhibition of A2780 ovarian cancer cells. uea.ac.uknih.gov |

| Halogenated 2-Thiophenecarboxylic Acids | Different halogenation patterns on the thiophene ring | Agrochemical (Insecticides) | Serves as a key building block for a family of 1,2,4-triazole (B32235) insecticides, demonstrating the scaffold's utility beyond pharmaceuticals. beilstein-journals.org |

These research pipelines, pursued by both academic institutions and pharmaceutical companies, underscore the enduring importance of the thiophene scaffold. By creating analogues, scientists continue to unlock new therapeutic possibilities and expand the chemical space around this valuable pharmacophore.

常见问题

Q. What are the standard synthetic routes for preparing 5-chloro-N-methylthiophene-2-carboxamide, and what reaction conditions are critical?

Methodological Answer: The compound is typically synthesized via acid-amine coupling. For example:

- Step 1: React 5-chlorothiophene-2-carboxylic acid with N-methylamine using coupling reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) at 0–25°C .

- Step 2: Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and confirm yield (typically 60–80%).

Critical Conditions: - Moisture-sensitive reactions require inert atmospheres (N₂/Ar).

- Temperature control prevents side reactions (e.g., over-acylation).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR (300 MHz, DMSO-d₆):

- Thiophene protons: δ 7.2–7.5 ppm (multiplet, 2H, aromatic).

- N–CH₃: δ 3.0–3.2 ppm (singlet, 3H).

- Amide NH: δ 8.5–9.0 ppm (broad, exchangeable) .

- ¹³C NMR:

- Carbonyl (C=O): δ 165–168 ppm.

- Thiophene carbons: δ 125–140 ppm.

- IR:

- Amide C=O stretch: 1650–1680 cm⁻¹.

- Thiophene C–Cl: 550–600 cm⁻¹.

- HRMS: Exact mass calculated for C₇H₇ClNOS: 188.9974 (M+H⁺) .

Q. What solubility and stability considerations are critical for handling this compound?

Methodological Answer:

- Solubility:

- Polar aprotic solvents (DMSO, DMF) > 50 mg/mL.

- Limited solubility in water (<1 mg/mL).

- Stability:

- Store at –20°C under inert gas to prevent hydrolysis of the amide bond.

- Light-sensitive; use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test alternative coupling reagents (e.g., DCC, HATU) to reduce racemization .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventional) while maintaining >90% purity .

- Workflow:

- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1).

- Use preparative HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

Q. How can contradictory melting point or spectral data in literature be resolved?

Methodological Answer:

- Reproducibility Checks:

- Re-synthesize the compound using reported methods.

- Compare DSC (Differential Scanning Calorimetry) data to detect polymorphic variations (e.g., mp 146–150°C vs. 152–155°C) .

- Analytical Cross-Validation:

- Use X-ray crystallography to confirm molecular packing.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations:

- Optimize geometry using B3LYP/6-31G(d) to model the thiophene ring’s electron density.

- Calculate Fukui indices to identify reactive sites (e.g., C5 chlorine as electrophilic center) .

- Molecular Dynamics (MD):

- Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

Q. What strategies link in vitro bioactivity data to in vivo pharmacological effects for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Modify the N-methyl group to bulky substituents (e.g., benzyl) and test antimicrobial activity via MIC assays .

- ADMET Modeling:

- Use SwissADME to predict blood-brain barrier penetration or CYP450 interactions.

- In Vivo Validation:

- Administer derivatives in rodent models (e.g., 10 mg/kg IV) and monitor pharmacokinetics (Cmax, t½) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。